o-Toluic acid, 4-nitrophenyl ester (also known as 4-nitrophenyl 2-methylbenzoate) is a specialized active ester utilized primarily in physical organic chemistry and synthetic methodology [1]. Characterized by an electron-withdrawing para-nitro group on the phenoxy leaving group and an ortho-methyl group on the benzoate moiety, this compound serves as a sterically hindered acylating agent [1]. In laboratory and industrial procurement, it is prioritized over unhindered benzoates when researchers require a controlled, slower rate of nucleophilic acyl substitution or a structurally defined precursor for the synthesis of advanced pharmaceutical intermediates [1].
Substituting 4-nitrophenyl 2-methylbenzoate with more common active esters, such as 4-nitrophenyl benzoate or 4-nitrophenyl 4-methylbenzoate, fundamentally alters the reaction kinetics of the system [1]. The ortho-methyl group introduces significant steric bulk directly adjacent to the electrophilic carbonyl carbon, drastically reducing the rate of nucleophilic attack [1]. Furthermore, substituting it with 4-nitrophenyl 2-methoxybenzoate introduces unwanted neighboring group participation, where intramolecular hydrogen bonding artificially accelerates the reaction [2]. Buyers must procure the exact 2-methyl isomer to ensure a strictly sterically-controlled, unaccelerated baseline in kinetic assays and selective acylation workflows[1].
Kinetic studies of nucleophilic displacement demonstrate that 4-nitrophenyl 2-methylbenzoate exhibits significantly reduced reactivity due to ortho-steric hindrance [1]. In reactions with piperidine in acetonitrile, the ortho-methyl isomer is approximately 7 times less reactive than its para-methyl counterpart, 4-nitrophenyl 4-methylbenzoate [1]. This quantitative reduction confirms the steric shielding effect of the 2-methyl group on the acyl carbon, preventing rapid nucleophilic attack [1].
| Evidence Dimension | Second-order rate constant (kN) for aminolysis |
| Target Compound Data | ~7-fold lower reactivity |
| Comparator Or Baseline | 4-nitrophenyl 4-methylbenzoate (p-toluate) |
| Quantified Difference | 7 times less reactive |
| Conditions | Reaction with piperidine in acetonitrile at 25.0 °C |
Procuring the ortho-methyl isomer is critical for synthetic workflows requiring a slower, sterically controlled active ester for selective acylation, preventing the rapid over-reaction typical of the para-isomer.
When compared to 4-nitrophenyl 2-methoxybenzoate, 4-nitrophenyl 2-methylbenzoate shows a significant decrease in reactivity during nucleophilic substitution with cyclic secondary amines [1]. The 2-methoxy analog accelerates the reaction by forming a highly stabilized six-membered cyclic intermediate via intramolecular hydrogen bonding[1]. The 2-methyl group provides similar steric bulk but entirely lacks this H-bond acceptor capability, resulting in a strictly sterically-governed baseline reaction rate [1].
| Evidence Dimension | Aminolysis mechanism and intermediate stabilization |
| Target Compound Data | Unaccelerated, sterically hindered reaction pathway |
| Comparator Or Baseline | 4-nitrophenyl 2-methoxybenzoate (H-bond accelerated) |
| Quantified Difference | Significant decrease in reactivity due to lack of H-bond stabilization |
| Conditions | Nucleophilic substitution with cyclic secondary amines in acetonitrile |
Buyers investigating neighboring group participation must select the 2-methylbenzoate as a strict steric baseline that lacks the H-bond acceptor capability of the 2-methoxy analog.
Crystallographic analysis of 4-nitrophenyl 2-methylbenzoate reveals that it crystallizes with two independent molecules in the asymmetric unit [1]. The primary difference between these molecules is the dihedral angle between the benzoate and nitrophenyl aromatic rings, which measure 36.99° and 55.04° [1]. In contrast, the nitro groups remain strictly coplanar with the attached phenyl rings, exhibiting torsion angles of −1.9° and 1.0°[1]. This demonstrates the conformational flexibility of the ester linkage under the steric influence of the ortho-methyl group [1].
| Evidence Dimension | Dihedral angle between aromatic rings |
| Target Compound Data | 36.99° and 55.04° in the asymmetric unit |
| Comparator Or Baseline | Nitro group coplanarity (torsion angles near 0°) |
| Quantified Difference | ~18° variation in inter-ring dihedral angle within the same crystal lattice |
| Conditions | Single-crystal X-ray diffraction at standard conditions |
Procurement of this specific crystalline ester provides material scientists with a structurally characterized precursor exhibiting defined inter-ring dihedral flexibility, crucial for designing predictable solid-state materials.
Leveraging its 7-fold lower reactivity compared to para-methyl isomers, this compound is utilized for selectively acylating highly nucleophilic primary amines in the presence of secondary amines, preventing over-reaction[1].
Serves as the definitive sterically hindered, non-H-bonding baseline for physical organic chemists studying the mechanisms of nucleophilic acyl substitution and the alpha-effect [1].
The para-nitro group can be selectively reduced to an amino group, providing a versatile intermediate for synthesizing biologically active analgesic and anti-inflammatory compounds while retaining the sterically protected ester linkage[2].